molecular formula C12H22N4 B13652145 1-(3-(tert-butyl)-1H-pyrazol-5-yl)-1,4-diazepane

1-(3-(tert-butyl)-1H-pyrazol-5-yl)-1,4-diazepane

Cat. No.: B13652145
M. Wt: 222.33 g/mol
InChI Key: WKIQRZNMUSYNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a diazepane ring

Preparation Methods

The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane typically involves the following steps:

Chemical Reactions Analysis

1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be functionalized with different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the diazepane ring provides structural stability and enhances binding affinity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane can be compared with similar compounds such as:

The uniqueness of 1-(3-tert-butyl-1H-pyrazol-5-yl)-1,4-diazepane lies in its combination of the pyrazole and diazepane rings, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-(5-tert-butyl-1H-pyrazol-3-yl)-1,4-diazepane

InChI

InChI=1S/C12H22N4/c1-12(2,3)10-9-11(15-14-10)16-7-4-5-13-6-8-16/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

WKIQRZNMUSYNJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)N2CCCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.